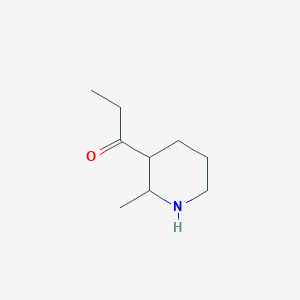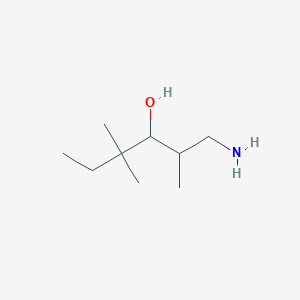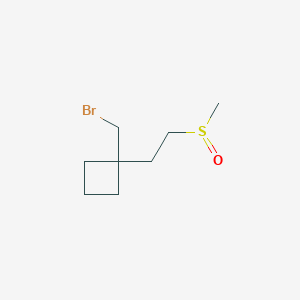![molecular formula C11H10BrNO2 B13190425 [2-(2-Bromophenyl)-4-methyl-1,3-oxazol-5-yl]methanol](/img/structure/B13190425.png)
[2-(2-Bromophenyl)-4-methyl-1,3-oxazol-5-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(2-Bromophenyl)-4-methyl-1,3-oxazol-5-yl]methanol is an organic compound that belongs to the class of oxazoles Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound features a bromophenyl group, a methyl group, and a hydroxymethyl group attached to the oxazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-Bromophenyl)-4-methyl-1,3-oxazol-5-yl]methanol typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a 2-bromoaniline derivative and an α-haloketone under acidic conditions.
Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via a nucleophilic addition reaction using formaldehyde and a suitable base, such as sodium hydroxide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).
Reduction: The bromophenyl group can undergo reduction to a phenyl group using reducing agents such as Pd/C (Palladium on carbon) and hydrogen gas.
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles (e.g., amines, thiols) under suitable conditions.
Common Reagents and Conditions
Oxidation: PCC, KMnO₄, or other oxidizing agents.
Reduction: Pd/C with hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formyl or carboxyl derivatives.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, [2-(2-Bromophenyl)-4-methyl-1,3-oxazol-5-yl]methanol can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of brominated and hydroxylated aromatic compounds on biological systems. It may serve as a model compound for understanding the interactions of similar molecules with biological targets.
Medicine
In medicine, derivatives of this compound could potentially be explored for their pharmacological properties. The presence of the oxazole ring and the bromophenyl group suggests potential activity against certain biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism of action of [2-(2-Bromophenyl)-4-methyl-1,3-oxazol-5-yl]methanol would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The bromophenyl group could facilitate binding to hydrophobic pockets, while the hydroxymethyl group could form hydrogen bonds with active site residues.
類似化合物との比較
Similar Compounds
2-Bromophenylmethanol: Lacks the oxazole ring, making it less versatile in terms of functionalization.
4-Methyl-1,3-oxazol-5-ylmethanol: Lacks the bromophenyl group, which may reduce its potential biological activity.
2-(2-Bromophenyl)-1,3-oxazole:
Uniqueness
The combination of the bromophenyl group, the oxazole ring, and the hydroxymethyl group in [2-(2-Bromophenyl)-4-methyl-1,3-oxazol-5-yl]methanol makes it a unique compound with diverse reactivity and potential applications. Its structure allows for various chemical modifications, making it a valuable compound in research and industry.
特性
分子式 |
C11H10BrNO2 |
|---|---|
分子量 |
268.11 g/mol |
IUPAC名 |
[2-(2-bromophenyl)-4-methyl-1,3-oxazol-5-yl]methanol |
InChI |
InChI=1S/C11H10BrNO2/c1-7-10(6-14)15-11(13-7)8-4-2-3-5-9(8)12/h2-5,14H,6H2,1H3 |
InChIキー |
RJOCRZUWVAQNQD-UHFFFAOYSA-N |
正規SMILES |
CC1=C(OC(=N1)C2=CC=CC=C2Br)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-[(2-Oxoethyl)sulfanyl]phenyl)acetamide](/img/structure/B13190344.png)
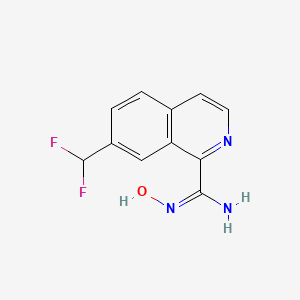
![2-[4-(1-Aminoethyl)phenoxy]acetonitrile](/img/structure/B13190349.png)
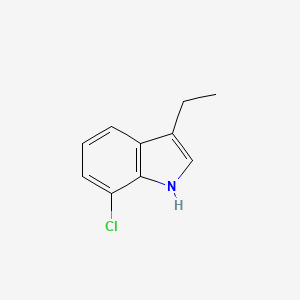
![2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-3-(6-methoxypyridin-2-yl)propanoic acid](/img/structure/B13190369.png)
![5-Ethoxyspiro[2.3]hexan-1-amine](/img/structure/B13190370.png)
![{6-Methoxy-2-methylimidazo[1,2-a]pyrazin-3-yl}methanol](/img/structure/B13190377.png)

